molecular formula C12H11AsN2O6 B14259165 {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid CAS No. 169618-39-7

{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid

Cat. No.: B14259165
CAS No.: 169618-39-7
M. Wt: 354.15 g/mol
InChI Key: OLQGOWWXDJZZFQ-UHFFFAOYSA-N
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Description

{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both hydrazinyl and arsonic acid functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid typically involves the condensation of 2,6-dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene with a hydrazinyl phenyl arsonic acid derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes several purification steps, such as recrystallization and chromatography, to ensure the final product’s quality. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroquinone form.

    Substitution: The arsonic acid group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can react with the arsonic acid group under mild conditions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid is used as a precursor for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a probe for studying enzyme mechanisms and as a potential therapeutic agent. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its unique structure allows it to target specific cellular pathways, making it a promising candidate for drug development.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of specific biochemical pathways. The arsonic acid group plays a crucial role in these interactions, as it can undergo various chemical transformations that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Arsenic Acid: Shares the arsonic acid functional group but lacks the hydrazinyl and phenyl groups.

    Phenylhydrazine: Contains the hydrazinyl group but lacks the arsonic acid functionality.

    Quinones: Structurally similar due to the presence of the cyclohexa-2,5-dien-1-ylidene group.

Uniqueness

The uniqueness of {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

169618-39-7

Molecular Formula

C12H11AsN2O6

Molecular Weight

354.15 g/mol

IUPAC Name

[2-[(2,4,6-trihydroxyphenyl)diazenyl]phenyl]arsonic acid

InChI

InChI=1S/C12H11AsN2O6/c16-7-5-10(17)12(11(18)6-7)15-14-9-4-2-1-3-8(9)13(19,20)21/h1-6,16-18H,(H2,19,20,21)

InChI Key

OLQGOWWXDJZZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C=C(C=C2O)O)O)[As](=O)(O)O

Origin of Product

United States

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